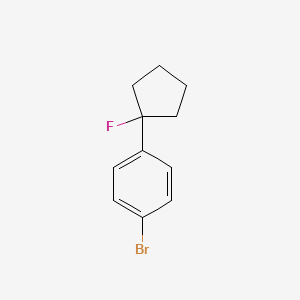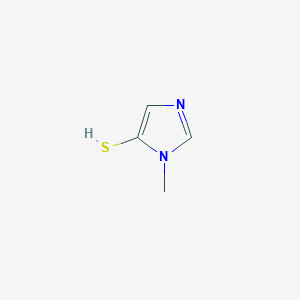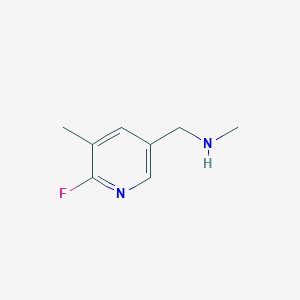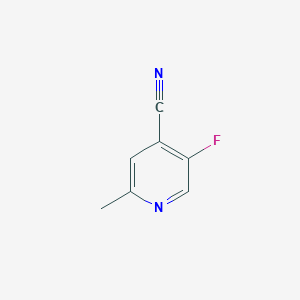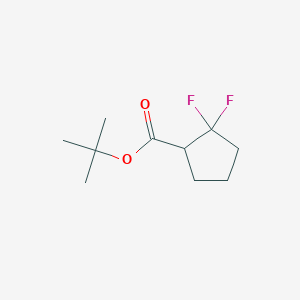
(R)-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione is a chiral compound with a pyrrolidine-2,5-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with appropriate amines under controlled conditions. One common method includes the use of chiral amines to introduce the desired stereochemistry. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act on voltage-gated sodium and calcium channels, as well as GABA transporters, influencing neuronal activity and exhibiting anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
Tetramic Acid Derivatives: These compounds share a similar pyrrolidine-2,5-dione core and exhibit diverse biological activities.
Pyridine Compounds: These compounds also have significant antimicrobial and antiviral activities.
Uniqueness
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific chiral centers and the potential for selective biological activity. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C19H19NO2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-3-[(1S)-1-phenylethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO2/c1-14(16-10-6-3-7-11-16)17-12-18(21)20(19(17)22)13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3/t14-,17-/m1/s1 |
Clave InChI |
NMEPQDAGKXIZJG-RHSMWYFYSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


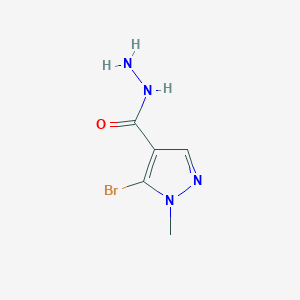
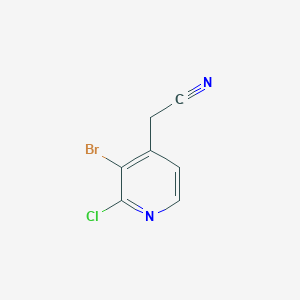
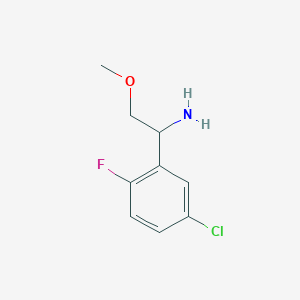
![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
